N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-methylpiperazine
- 4-(4-methylpiperazin-1-yl)aniline
Uniqueness
N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and 4-methylpiperazin-1-yl groups. This unique structure may confer distinct biological and chemical properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C18H33N5O2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H33N5O2/c1-20-7-11-22(12-8-20)17(24)15-21-9-13-23(14-10-21)18(25)19-16-5-3-2-4-6-16/h16H,2-15H2,1H3,(H,19,25) |
InChI Key |
CAVADKJSXGWYLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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